molecular formula C14H21NO B1238939 Preclamol CAS No. 85966-89-8

Preclamol

Cat. No.: B1238939
CAS No.: 85966-89-8
M. Wt: 219.32 g/mol
InChI Key: HTSNFXAICLXZMA-CYBMUJFWSA-N
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Description

Preclamol, also known as (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, is a compound with significant pharmacological properties. It acts as a dopamine receptor agonist, specifically targeting the D2 receptors. This compound has been studied for its potential antipsychotic effects and its ability to modulate dopamine activity in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Preclamol involves several key steps. One common method includes the following steps:

    Preparation of the Grignard Reagent: The synthesis begins with the preparation of the Grignard reagent from 3-bromoanisole.

    Reaction with 3-Bromopyridine: The Grignard reagent is then reacted with 3-bromopyridine to form 3-(3-methoxyphenyl)pyridine.

    Formation of Quaternary Salt: This intermediate undergoes a reaction with 1-bromopropane to form a quaternary salt.

    Catalytic Hydrogenation: The quaternary salt is subjected to catalytic hydrogenation to yield 3-(3-methoxyphenyl)-1-propylpiperidine.

    Demethylation: Finally, demethylation with hydrogen bromide completes the synthesis of this compound

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalytic hydrogenation and demethylation are critical steps that require precise control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Preclamol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions, particularly involving the aromatic ring, can lead to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Preclamol has a wide range of scientific research applications:

Mechanism of Action

Preclamol exerts its effects primarily through its action on dopamine receptors. It acts as an agonist at presynaptic D2 receptors, enhancing dopamine release, and as an antagonist at postsynaptic D2 receptors, inhibiting dopamine activity. This dual action helps modulate dopamine levels in the brain, which is crucial for its potential antipsychotic effects .

Comparison with Similar Compounds

Uniqueness: this compound’s unique dual action on dopamine receptors distinguishes it from other compounds. Its ability to act as both an agonist and antagonist at different receptor sites provides a unique mechanism of action that is valuable in research on psychiatric disorders.

Biological Activity

Preclamol, also known as S-(-)-PPP or (-)-3PPP, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and clinical implications based on diverse research findings.

Pharmacological Profile

This compound is classified as a dopamine receptor agonist with partial agonist activity. Its effects are primarily mediated through interactions with D2-like receptors. The following table summarizes key pharmacological parameters associated with this compound:

ParameterValue
IC50 (nM) 0.11
Emax (%) 34
Dopamine Receptor Affinity High
Partial Agonism Yes

These values indicate that this compound exhibits significant agonistic activity at dopamine receptors, although it is less potent compared to other compounds like aripiprazole .

This compound's mechanism involves the modulation of dopaminergic activity in the brain. Studies have shown that it can inhibit forskolin-stimulated cAMP accumulation in a dose-dependent manner, reflecting its agonistic properties at D2 receptors. This action is critical for its potential antipsychotic effects, as it may help balance dopamine levels in conditions characterized by dopaminergic dysregulation, such as schizophrenia .

Clinical Studies and Efficacy

Clinical studies have evaluated the efficacy of this compound in treating schizophrenia and related disorders. One notable study reported that this compound demonstrated a favorable safety profile and potential antipsychotic efficacy when compared to placebo. The study involved a double-blind methodology where participants received either this compound or a placebo over a specified period .

Case Study Overview

A case study involving patients with disabling parkinsonian fluctuations highlighted the effectiveness of this compound compared to placebo and subcutaneous apomorphine. The results indicated that this compound could significantly reduce on-off fluctuations in parkinsonian patients, suggesting its utility beyond psychiatric applications .

Comparative Analysis with Other Antipsychotics

To contextualize this compound's activity, it is essential to compare it with other antipsychotic agents. The following table provides a comparative overview of this compound against aripiprazole and risperidone:

DrugIC50 (nM)Emax (%)Side Effects
This compound 0.1134Minimal
Aripiprazole 0.9341Weight gain, EPS
Risperidone 668Significant EPS

This comparison illustrates that while this compound has lower potency than aripiprazole and risperidone, it may offer a more favorable side effect profile, particularly concerning extrapyramidal symptoms (EPS) .

Properties

CAS No.

85966-89-8

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-[(3S)-1-propylpiperidin-3-yl]phenol

InChI

InChI=1S/C14H21NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3/t13-/m1/s1

InChI Key

HTSNFXAICLXZMA-CYBMUJFWSA-N

SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)O

Isomeric SMILES

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)O

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)O

Key on ui other cas no.

85966-89-8

Synonyms

3-(3-hydroxyphenyl)-N-n-propylpiperidine
3-PPP
n-N-propyl-3(N-hydroxyphenyl)piperidine
n-N-propyl-3-(3-hydroxyphenyl)piperidine
n-N-propyl-3-(3-hydroxyphenyl)piperidine, (+-)-isomer
n-N-propyl-3-(3-hydroxyphenyl)piperidine, R-(+)-isomer
n-N-propyl-3-(3-hydroxyphenyl)piperidine, S-(-)-isomer
preclamol

Origin of Product

United States

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